molecular formula C8H14INO B2584723 1-(4-(Iodomethyl)piperidin-1-yl)ethanone CAS No. 1353954-96-7

1-(4-(Iodomethyl)piperidin-1-yl)ethanone

Cat. No.: B2584723
CAS No.: 1353954-96-7
M. Wt: 267.11
InChI Key: UXQQUTVQOXTSBQ-UHFFFAOYSA-N
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Description

1-(4-(Iodomethyl)piperidin-1-yl)ethanone is an organic compound with the molecular formula C8H14INO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an iodomethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Iodomethyl)piperidin-1-yl)ethanone typically involves the iodination of a piperidine derivative. One common method includes the reaction of 4-(hydroxymethyl)piperidine with iodine and a suitable oxidizing agent, such as phosphorus trichloride, under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Iodomethyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-(Iodomethyl)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Iodomethyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Bromomethyl)piperidin-1-yl)ethanone
  • 1-(4-(Chloromethyl)piperidin-1-yl)ethanone
  • 1-(4-(Hydroxymethyl)piperidin-1-yl)ethanone

Uniqueness

1-(4-(Iodomethyl)piperidin-1-yl)ethanone is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromine, chlorine, or hydroxyl analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and coupling reactions, offering unique synthetic opportunities .

Properties

IUPAC Name

1-[4-(iodomethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14INO/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQQUTVQOXTSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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